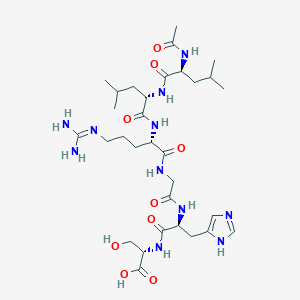
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- is a synthetic peptide compound It is composed of several amino acids, including L-serine, N-acetyl-L-leucine, L-leucine, L-arginine, glycine, and L-histidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups or amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Applications De Recherche Scientifique
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including neuroprotection and anti-inflammatory effects
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways. It can activate glycine receptors and upregulate PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide may also modulate the release of cytokines and promote cellular proliferation and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and neurotransmitter production.
D-Serine: A co-agonist of NMDA receptors, playing a role in synaptic plasticity and neuroprotection.
N-Acetyl-L-Leucine: Used in the treatment of neurological disorders and as a neuroprotective agent.
Uniqueness
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential clinical applications.
Propriétés
Numéro CAS |
402713-85-3 |
|---|---|
Formule moléculaire |
C31H53N11O9 |
Poids moléculaire |
723.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C31H53N11O9/c1-16(2)9-21(38-18(5)44)27(47)41-22(10-17(3)4)28(48)40-20(7-6-8-35-31(32)33)26(46)36-13-25(45)39-23(11-19-12-34-15-37-19)29(49)42-24(14-43)30(50)51/h12,15-17,20-24,43H,6-11,13-14H2,1-5H3,(H,34,37)(H,36,46)(H,38,44)(H,39,45)(H,40,48)(H,41,47)(H,42,49)(H,50,51)(H4,32,33,35)/t20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
JVOZMBZPDXWTBH-LSBAASHUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


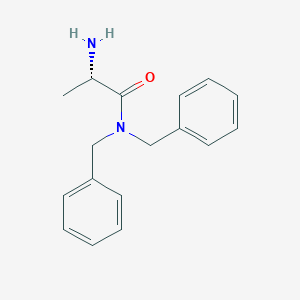
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
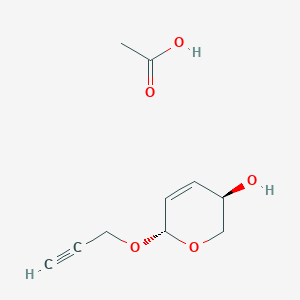

![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)

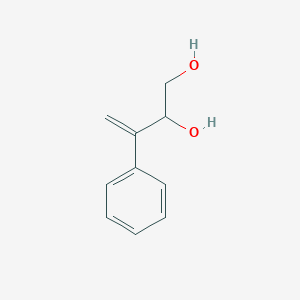
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
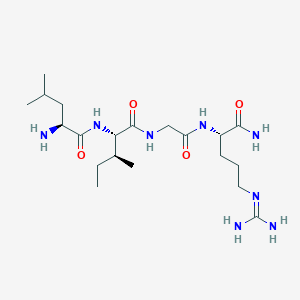

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
